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Compound of Interest

Compound Name: Neorauflavene

Cat. No.: B592820 Get Quote

Despite a comprehensive search for detailed spectroscopic data, specific experimental values

for the NMR and Mass Spectrometry analysis of Neorauflavene are not readily available in the

public domain. This guide, therefore, provides a foundational understanding of the expected

spectroscopic characteristics of Neorauflavene based on its chemical structure and data from

closely related isoflavonoids. It also outlines the standard experimental protocols utilized for

such analyses.

Neorauflavene is a naturally occurring isoflavonoid with the chemical formula C₂₁H₂₀O₅ and a

molecular weight of 352.4 g/mol . Its structure, 4-(5-methoxy-2,2-dimethyl-8H-pyrano[3,2-

g]chromen-7-yl)benzene-1,3-diol, features a complex heterocyclic core. The elucidation of such

a structure relies heavily on a combination of spectroscopic techniques, primarily Nuclear

Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule. For a molecule like Neorauflavene, a suite of NMR experiments including

¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC, HMBC) would be

employed.

Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of Neorauflavene would provide information on the number of different

types of protons and their neighboring environments. Key expected signals would include:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b592820?utm_src=pdf-interest
https://www.benchchem.com/product/b592820?utm_src=pdf-body
https://www.benchchem.com/product/b592820?utm_src=pdf-body
https://www.benchchem.com/product/b592820?utm_src=pdf-body
https://www.benchchem.com/product/b592820?utm_src=pdf-body
https://www.benchchem.com/product/b592820?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aromatic Protons: Multiple signals in the aromatic region (typically δ 6.0-8.0 ppm)

corresponding to the protons on the two benzene rings. The splitting patterns of these

signals (singlets, doublets, triplets) would reveal the substitution pattern on each ring.

Chromene Ring Protons: Signals corresponding to the protons on the pyranochromene ring

system. This would include the olefinic protons and the protons of the dihydropyran ring.

Methoxyl Group Protons: A characteristic singlet peak around δ 3.8-4.0 ppm, integrating to

three protons, indicating the presence of a -OCH₃ group.

Gem-dimethyl Group Protons: A singlet integrating to six protons, corresponding to the two

methyl groups on the pyran ring.

Hydroxyl Protons: Broad singlet signals for the two phenolic hydroxyl groups, the chemical

shift of which can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For

Neorauflavene, 21 distinct carbon signals would be expected. Key features would include:

Aromatic Carbons: A series of signals in the downfield region (δ 100-160 ppm).

Carbonyl Carbon: While Neorauflavene itself does not have a carbonyl group, related

isoflavones do, and this signal would appear far downfield (δ > 170 ppm).

Olefinic and Oxygenated Carbons: Signals for the carbons of the chromene ring and those

attached to oxygen atoms would appear in the intermediate region of the spectrum.

Aliphatic Carbons: Signals for the gem-dimethyl carbons and the methoxy carbon would be

found in the upfield region.

Table 1: Anticipated ¹H NMR Data for Neorauflavene

Chemical Shift (δ)
ppm

Multiplicity Integration
Assignment
(Expected)
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| Data not available | | | |

Table 2: Anticipated ¹³C NMR Data for Neorauflavene

Chemical Shift (δ) ppm Assignment (Expected)

| Data not available | |

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural details through fragmentation analysis.

Expected Mass Spectral Data
Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), Neorauflavene would

exhibit a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its exact mass.

Fragmentation Pattern: The fragmentation pattern in the MS/MS spectrum would be

characteristic of the isoflavonoid skeleton. Common fragmentation pathways for flavonoids

involve retro-Diels-Alder (rDA) reactions in the heterocyclic ring, leading to characteristic

fragment ions that can help identify the substitution patterns on the A and B rings. The loss of

small neutral molecules like CO, H₂O, and methyl radicals from the molecular ion would also

be expected.

Table 3: Anticipated Mass Spectrometry Data for Neorauflavene

m/z Interpretation (Expected)

| Data not available | |

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a

natural product like Neorauflavene.
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NMR Spectroscopy Protocol
Sample Preparation: A few milligrams of the purified Neorauflavene sample would be

dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Tetramethylsilane

(TMS) is typically added as an internal standard (δ 0.00 ppm).

Data Acquisition: The sample is placed in an NMR spectrometer (typically operating at a

frequency of 400 MHz or higher for ¹H).

¹H NMR: A standard single-pulse experiment is performed to acquire the proton spectrum.

¹³C NMR: A proton-decoupled experiment is run to obtain a spectrum with single lines for

each carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments

are often used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same

spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, crucial for connecting different parts of

the molecule.

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier

transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts

are referenced to the internal standard. The integration of ¹H signals and the chemical shifts

and correlations from all spectra are used to piece together the molecular structure.

Mass Spectrometry Protocol
Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol or

acetonitrile), is introduced into the mass spectrometer, typically via direct infusion or coupled

to a liquid chromatography (LC) system (LC-MS).
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Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)

are common soft ionization techniques used for natural products.

Mass Analysis:

Full Scan MS: The mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap)

scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and other ions

present. High-resolution instruments provide accurate mass measurements, allowing for

the determination of the elemental composition.

Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced

dissociation (CID) with an inert gas. The resulting fragment ions are then mass-analyzed,

providing structural information.

Data Analysis: The mass spectra are analyzed to determine the molecular weight and to

propose fragmentation pathways that are consistent with the structure of the molecule.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structure elucidation of a natural product like Neorauflavene.
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Caption: Workflow for the isolation and structural elucidation of Neorauflavene.

In conclusion, while specific, experimentally determined spectroscopic data for Neorauflavene
remains elusive in readily accessible literature, a comprehensive analysis using the outlined
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NMR and mass spectrometry protocols would be essential for its unequivocal structural

confirmation. The expected spectral features, based on its isoflavonoid structure, provide a

solid framework for what researchers would anticipate observing.

To cite this document: BenchChem. [Spectroscopic Analysis of Neorauflavene: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b592820#spectroscopic-analysis-of-neorauflavene-
nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b592820#spectroscopic-analysis-of-neorauflavene-nmr-mass-spec
https://www.benchchem.com/product/b592820#spectroscopic-analysis-of-neorauflavene-nmr-mass-spec
https://www.benchchem.com/product/b592820#spectroscopic-analysis-of-neorauflavene-nmr-mass-spec
https://www.benchchem.com/product/b592820#spectroscopic-analysis-of-neorauflavene-nmr-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b592820?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

